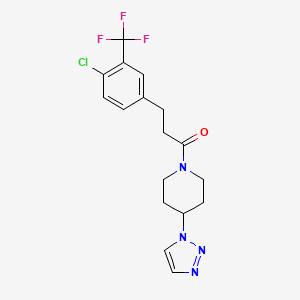

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one

Description

Properties

IUPAC Name |

3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClF3N4O/c18-15-3-1-12(11-14(15)17(19,20)21)2-4-16(26)24-8-5-13(6-9-24)25-10-7-22-23-25/h1,3,7,10-11,13H,2,4-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJVMVRUZDSSHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClF3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate (CAS: 2104163-54-2) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methoxy and methyl group on the phenyl moiety. The aim of this article is to explore the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

- Molecular Formula : C16H19NO3

- Molar Mass : 273.33 g/mol

- Structure : The compound features a pyrrole core with an ethyl ester functional group, which may influence its solubility and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various pyrrole derivatives, including Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate. The following table summarizes the minimum inhibitory concentration (MIC) values reported for related compounds:

The antibacterial activity of related pyrrole derivatives suggests that Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate may exhibit similar properties, potentially acting against Gram-positive and Gram-negative bacteria.

Antifungal Activity

In addition to antibacterial properties, some pyrrole derivatives have shown antifungal activity. A comprehensive screening of various pyrroles indicated that certain structural modifications enhance antifungal efficacy. For instance, compounds with specific substitutions on the pyrrole ring demonstrated significant activity against fungal strains such as Candida albicans and Aspergillus niger.

Case Study

In one notable case study, a series of pyrrole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the phenyl substituents significantly affected cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range against various cancer cell lines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Divergences

Triazole-Containing Piperidine/Piperazine Derivatives

- Compound from : Structure: A triazolone (1,2,4-triazol-3-one) linked to a piperazine ring and a dichlorophenyl-dioxolane group. Key Differences: The triazolone (vs. The dioxolane ring introduces rigidity absent in the target compound’s flexible propan-1-one chain. Pharmacological Implication: Triazolones may engage in stronger hydrogen bonding but exhibit reduced metabolic stability compared to triazoles .

-

- Structure: 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane.

- Key Differences: Piperazine (vs. piperidine) increases basicity, affecting solubility and membrane permeability. The absence of a triazole or ketone linker limits π-π stacking or carbonyl-mediated interactions.

- Physicochemical Impact: Higher aqueous solubility due to piperazine’s basicity but reduced lipophilicity compared to the target compound .

Chlorophenyl-Propanone Derivatives

- Compounds from : Structure: (E)-1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one derivatives, including analogs with 4-chloro-3-(trifluoromethyl)phenyl groups. Key Differences: The α,β-unsaturated ketone (vs. saturated propan-1-one) introduces planarity and conjugation, influencing electronic properties and reactivity. The hydroxyl group in these compounds enhances solubility but may reduce blood-brain barrier penetration compared to the target’s non-polar trifluoromethyl group.

Piperidine-4-one Derivatives

- Compound from : Structure: 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one. Key Differences: A pyrazole-carbonyl group replaces the triazole-propanone chain. The piperidine-4-one core introduces a ketone at the 4-position, altering ring puckering and hydrogen-bonding motifs. Structural Insight: X-ray crystallography reveals a chair conformation for the piperidine ring, suggesting similar conformational preferences in the target compound .

Physicochemical and Pharmacokinetic Properties

Q & A

Basic: What are the key steps and optimization strategies for synthesizing this compound?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the piperidine intermediate substituted with the 1H-1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Step 2: Introduction of the 4-chloro-3-(trifluoromethyl)phenyl group through nucleophilic substitution or Friedel-Crafts acylation .

- Optimization: Reaction conditions (e.g., temperature, solvent polarity) must be controlled to avoid side reactions. Purification via column chromatography or recrystallization ensures >95% purity .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

- 1H/13C NMR: Assign peaks for the triazole (δ 7.5–8.5 ppm), piperidine (δ 2.5–3.5 ppm), and aryl protons (δ 7.0–7.8 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected at m/z 427.1) and fragmentation patterns .

- FT-IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, ~1100–1200 cm⁻¹) groups .

Advanced: How can researchers assess hydrolytic stability under physiological conditions?

Answer:

- Method: Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

- Key Findings: The electron-withdrawing trifluoromethyl group enhances stability, but the triazole ring may hydrolyze under acidic conditions (pH <5) .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Answer:

- Antimicrobial: MIC assays against S. aureus and E. coli using broth microdilution .

- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

- Neuroreceptor Binding: Radioligand displacement assays (e.g., 5-HT2A or σ receptors) due to structural similarity to psychoactive piperazine derivatives .

Advanced: How can structure-activity relationship (SAR) studies guide optimization?

Answer:

- Triazole Modification: Replace 1H-1,2,3-triazole with 1,2,4-triazole to alter hydrogen-bonding interactions .

- Piperidine Substituents: Introduce methyl or fluorine to enhance metabolic stability .

- Aryl Group Tuning: Vary chloro/trifluoromethyl positions to optimize lipophilicity (logP) and target affinity .

Advanced: What computational methods predict target binding modes?

Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of homologous targets (e.g., CYP450 enzymes or kinases) .

- MD Simulations: Assess binding stability over 100 ns trajectories in GROMACS, focusing on triazole-π interactions with aromatic residues .

Basic: How should researchers address impurities during synthesis?

Answer:

- Common Impurities: Unreacted piperidine intermediates or diastereomers from acylation steps.

- Resolution: Use chiral HPLC with amylose-based columns or fractional crystallization .

Advanced: What are the challenges in scaling up synthesis from mg to gram scale?

Answer:

- Reaction Exotherms: Control via dropwise addition of acylating agents .

- Solvent Selection: Replace DMF with THF or EtOAc for easier removal and reduced toxicity .

- Yield Optimization: Catalyst recycling (e.g., CuI in CuAAC) reduces costs .

Advanced: How is toxicity profiled in early-stage development?

Answer:

- In Vitro: HepG2 cell viability assays and hERG channel inhibition screening to predict cardiotoxicity .

- In Silico: ProTox-II predicts LD50 and organ-specific toxicity based on structural fragments .

Advanced: What analytical methods quantify the compound in biological matrices?

Answer:

- LC-MS/MS: Use a C18 column with gradient elution (MeCN/H2O + 0.1% formic acid). LOQ: 1 ng/mL in plasma .

- Sample Prep: Solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery (>85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.